
Tetrabutylammonium bifluoride
Overview
Description
Tetrabutylammonium bifluoride is a quaternary ammonium salt with the chemical formula (C₄H₉)₄N(HF₂). It is a versatile compound widely used in organic synthesis, particularly as a fluorinating agent. The compound is known for its ability to provide fluoride ions in organic solvents, making it valuable in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium bifluoride can be synthesized through several methods. One common approach involves the reaction of tetrabutylammonium hydroxide with hydrofluoric acid. The reaction typically proceeds as follows: [ \text{(C₄H₉)₄N(OH) + 2HF → (C₄H₉)₄N(HF₂) + H₂O} ]
Another method involves the use of ion-exchange resins. In this process, hydrofluoric acid is passed through an ion-exchange resin, followed by tetrabutylammonium bromide. The resulting product is then collected after the evaporation of water .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of ion-exchange columns and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium bifluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It is commonly used in nucleophilic substitution reactions where it acts as a source of fluoride ions.
Deprotection Reactions: It is used to remove silyl ether protecting groups in organic synthesis.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in various organic reactions.
Common Reagents and Conditions
Common reagents used with this compound include silyl ethers, alkyl halides, and various electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in deprotection reactions, the major product is the deprotected alcohol or carbonyl compound .
Scientific Research Applications
Chemistry
In chemistry, tetrabutylammonium bifluoride is widely used as a fluorinating agent. It is particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. The compound’s ability to introduce fluoride ions into organic molecules makes it useful in the preparation of radiopharmaceuticals .
Industry
Industrially, this compound is used in the production of various fluorinated materials. It is also employed as an etchant in the semiconductor industry and in the synthesis of specialty chemicals .
Mechanism of Action
Tetrabutylammonium bifluoride exerts its effects primarily through the release of fluoride ions. The fluoride ions act as nucleophiles in various chemical reactions, facilitating the substitution of other groups in organic molecules. The compound’s ability to provide fluoride ions in organic solvents is due to the strong hydrogen bonding between the fluoride ions and the tetrabutylammonium cation .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium fluoride: Similar to tetrabutylammonium bifluoride, it is used as a source of fluoride ions in organic synthesis.
Tetrabutylammonium bromide: Used as a phase transfer catalyst and in the synthesis of other tetrabutylammonium salts.
Tetrabutylammonium hydroxide: Used in various organic reactions as a strong base.
Uniqueness
This compound is unique in its ability to provide fluoride ions in a controlled manner, making it particularly valuable in nucleophilic substitution and deprotection reactions. Its versatility and efficiency as a fluorinating agent set it apart from other similar compounds .
Biological Activity
Tetrabutylammonium bifluoride (TBABF), also known as tetrabutylammonium hydrogen difluoride, is a quaternary ammonium salt with the molecular formula and a molecular weight of approximately 281.47 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and biological applications due to its unique properties and reactivity.
- Molecular Formula :
- Molecular Weight : 281.469 g/mol
- Density : 1.0870 g/ml
- LogP : 2.54030
- Flash Point : <10°C
- Storage Conditions : 2-8°C
TBABF functions primarily as a nucleophilic fluorinating agent, which allows it to participate in various chemical reactions, including methylation and halofluorination processes. Its moderate basicity and high solubility in organic solvents make it an effective reagent for promoting reactions that involve the introduction of fluorine into organic molecules.
Nucleophilic Fluorination
Research indicates that TBABF can effectively promote nucleophilic fluorination reactions, particularly with triflates. This property is crucial in the synthesis of fluorinated compounds, which have significant applications in pharmaceuticals and agrochemicals .
Radiopharmaceuticals
One notable application of TBABF is in the preparation of carbon-11 labeled radiopharmaceuticals. The compound has been evaluated for its efficiency in facilitating N- and O-methylation reactions using iodo[(11)C]methane, demonstrating comparable or superior performance compared to traditional bases like sodium hydride . This makes TBABF a valuable tool in the field of medical imaging and diagnostics.
Halofluorination Reactions
TBABF has also been utilized in halofluorination reactions involving alkenes. These reactions occur stereospecifically and exhibit regioselectivity, making TBABF a useful reagent for synthesizing complex fluorinated organic molecules . The ability to control reaction pathways is crucial for developing new therapeutic agents.
Case Studies
-
N-Methylation Reactions :
In a study evaluating TBABF's role in N-(11)C-methylation reactions, it was found that TBABF significantly enhanced the efficiency of these reactions compared to other bases. This study involved 13 model compounds and highlighted TBABF's potential as a preferred base for radiolabeling applications . -
Halofluorination of Alkenes :
Another study demonstrated the effectiveness of TBABF in halofluorination reactions with various alkenes using N-halosuccinimide as a halogenating agent. The results indicated that TBABF facilitated anti-addition products with Markovnikov-type regioselectivity, showcasing its utility in synthetic organic chemistry .
Safety and Handling
Due to its hazardous nature (GHS classifications include GHS02, GHS05, GHS07), appropriate safety measures must be taken when handling TBABF. Personal protective equipment such as gloves, goggles, and respirators are recommended to prevent exposure.
Q & A
Q. Basic: What are the established synthetic routes for tetrabutylammonium bifluoride (TBAF), and what factors influence yield and purity?
TBAF is typically synthesized by reacting tetrabutylammonium fluoride (TBAF·3H2O) with hydrofluoric acid (HF) under controlled conditions. Evidence from synthesis protocols highlights the importance of stoichiometric ratios (e.g., 1:1 molar ratio of TBAF to HF) and inert atmospheres to prevent hydrolysis . Solvent choice (e.g., anhydrous dichloromethane or acetonitrile) and temperature control (0–5°C) are critical to minimize side reactions and ensure >95% purity. Post-synthesis purification via recrystallization or vacuum drying is recommended to remove residual HF or water .
Q. Basic: What safety protocols are essential when handling TBAF in laboratory settings?
TBAF poses significant hazards due to HF release upon decomposition. Key protocols include:
- Personal Protective Equipment (PPE): Fluoride-resistant gloves (e.g., neoprene), goggles, and lab coats .
- Ventilation: Use fume hoods to prevent inhalation of HF vapors .
- Storage: Anhydrous conditions (argon/glovebox) at 2–8°C to avoid hydrolysis .
- Emergency Procedures: Immediate calcium gluconate gel application for skin exposure and medical consultation for systemic fluoride toxicity .
Q. Basic: How does TBAF function as a fluorinating agent in organic synthesis?
TBAF acts as a phase-transfer catalyst and fluoride source. Its bifluoride ion (HF2⁻) facilitates nucleophilic fluorination via SN2 mechanisms, particularly in deprotection reactions (e.g., removing silyl protecting groups) . Comparative studies show higher efficiency than KF or CsF due to improved solubility in aprotic solvents like THF or DMF .
Q. Advanced: What electrochemical applications utilize TBAF, and how does its bifluoride ion influence reactivity?
TBAF serves as a supporting electrolyte in electrochemical fluorination (ECF) due to its stability in non-aqueous media. In SF6 reduction studies, TBAF stabilizes reactive intermediates (e.g., F⁻, HF2⁻), enabling controlled fluoride transfer to substrates . The bifluoride ion (HF2⁻) enhances conductivity and moderates oxidation potentials, critical for selective fluorination of aromatic compounds .
Q. Advanced: How can response surface methodology (RSM) optimize TBAF-based extraction or reaction conditions?
RSM is effective for optimizing variables (e.g., solvent ratio, temperature, reaction time) in TBAF-mediated processes. For example, in liquid-liquid microextraction, a central composite design (CCD) identified optimal conditions: 1:2 molar ratio of TBAF to caprylic acid, 30°C, and 10-minute extraction time, achieving >95% recovery of target analytes . Multivariate analysis (ANOVA) validates model accuracy and interaction effects .
Q. Advanced: How should researchers resolve contradictions in reported TBAF reactivity across studies?
Discrepancies in fluorination efficiency (e.g., substrate selectivity, reaction rates) often stem from solvent polarity, water content, or counterion effects. For example, Bosch et al. reported TBAF’s superiority in THF for deprotection , while electrochemical studies noted reduced activity in polar solvents like acetonitrile . Systematic benchmarking under standardized conditions (e.g., Karl Fischer titration for water content) is advised to isolate variables .
Q. Advanced: What analytical techniques validate TBAF’s role in hydrogen-bonded cluster formation?
NMR spectroscopy (¹⁹F, ¹H) and X-ray crystallography reveal TBAF’s interaction with HF to form [F(HF)n]⁻ clusters. Isotopic labeling (D2O) and computational modeling (DFT) further elucidate cluster stability and solvation effects .
Q. Basic: How does TBAF compare to other tetraalkylammonium salts (e.g., TBAPF6) in electrochemical studies?
Unlike TBAPF6 (hexafluorophosphate), TBAF’s bifluoride ion participates directly in redox reactions, limiting its utility in non-fluorination contexts. TBAPF6 offers higher anodic stability (>4.5 V vs. Ag/Ag⁺) for applications like lithium-ion battery electrolytes .
Q. Advanced: What toxicological profiles must be considered when designing in vivo studies involving TBAF byproducts?
HF release from TBAF hydrolysis causes systemic toxicity via calcium depletion (hypocalcemia) and tissue necrosis. Preclinical studies recommend:
- Dose Limits: <1 mg/kg in rodent models to avoid cardiac arrhythmias .
- Monitoring: Serum calcium and magnesium levels post-exposure .
Q. Advanced: How does TBAF stability vary under different pH and temperature conditions?
TBAF decomposes rapidly in aqueous solutions (t½ < 24 hours at pH 7) but remains stable in anhydrous acetonitrile (t½ > 1 month at 25°C). Elevated temperatures (>40°C) accelerate HF release, necessitating refrigerated storage for long-term stability .
Properties
IUPAC Name |
tetrabutylazanium;fluoride;hydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBDKVWQJKYIFF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.F.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447386 | |
Record name | Tetrabutylammonium bifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23868-34-0 | |
Record name | Tetrabutylammonium bifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium Bifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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